1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one
CAS No.:
Cat. No.: VC16564872
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18O4 |
|---|---|
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]propan-1-one |
| Standard InChI | InChI=1S/C13H18O4/c1-5-10(14)13-11(16-3)6-9(8-15-2)7-12(13)17-4/h6-7H,5,8H2,1-4H3 |
| Standard InChI Key | GUYCLNDWQRJPOM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=C(C=C1OC)COC)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a phenyl ring substituted at the 2, 4, and 6 positions. The 2- and 6-positions are occupied by methoxy (-OCH₃) groups, while the 4-position contains a methoxymethyl (-CH₂OCH₃) substituent. A propan-1-one group (-COCH₂CH₃) is attached to the phenyl ring at the 1-position, completing the molecular framework . This arrangement creates significant steric hindrance around the carbonyl group, influencing reactivity in subsequent chemical transformations.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈O₄ | |
| Molecular Weight | 238.28 g/mol | |
| Exact Mass | 238.121 Da | |
| Topological Polar Surface Area | 44.76 Ų | |
| LogP (Octanol-Water) | 2.44 |
The LogP value of 2.44 indicates moderate lipophilicity, suggesting balanced solubility in both polar and nonpolar solvents . The topological polar surface area (44.76 Ų) reflects the compound’s capacity for hydrogen bonding, primarily from the methoxy and carbonyl groups .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
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Methoxy groups: Singlets at δ 3.3–3.5 ppm (integration for 6H) corresponding to the two equivalent 2,6-dimethoxy groups.
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Methoxymethyl group: A triplet at δ 4.2–4.4 ppm (2H, -CH₂O-) and a singlet at δ 3.4 ppm (3H, -OCH₃).
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Propanone chain: A triplet at δ 1.1 ppm (3H, terminal CH₃) and a quartet at δ 2.5 ppm (2H, -CH₂-CO-).
Infrared (IR) spectroscopy identifies key functional groups:
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Strong absorption at ~1715 cm⁻¹ for the carbonyl (C=O) stretch.
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Bands at ~2830–2980 cm⁻¹ corresponding to C-H stretches in methoxy and methyl groups.
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves three primary steps:
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Methoxymethylation: 2,6-Dimethoxyphenol reacts with formaldehyde under acidic conditions to introduce the methoxymethyl group at the 4-position.
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Acylation: The intermediate undergoes Friedel-Crafts acylation with propanoyl chloride (CH₃CH₂COCl) in the presence of AlCl₃ to install the propanone moiety.
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Purification: Column chromatography isolates the final product with >95% purity.
Optimization Challenges
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Steric hindrance: The 2,6-dimethoxy groups impede electrophilic attack during acylation, necessitating elevated temperatures (80–100°C) for sufficient reactivity.
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Side reactions: Competing O-acylation of the methoxymethyl group is mitigated by using a stoichiometric excess of propanoyl chloride (1.5 equiv).
Chemical Reactivity and Functionalization
Nucleophilic Additions
The carbonyl group undergoes nucleophilic additions, though steric effects from the 2,6-dimethoxy substituents limit accessibility. For example:
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Grignard reactions: Methylmagnesium bromide adds to the ketone, forming a tertiary alcohol, but yields remain low (≤40%) due to steric crowding.
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Reductions: Sodium borohydride reduces the ketone to a secondary alcohol, but over-reduction to the alkane is observed under prolonged reaction times.
Electrophilic Aromatic Substitution
The electron-rich phenyl ring is susceptible to electrophilic attack, though regioselectivity is controlled by existing substituents:
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Nitration: Nitric acid in sulfuric acid introduces a nitro group predominantly at the 5-position (meta to the methoxymethyl group).
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Sulfonation: Fuming sulfuric acid yields the 5-sulfo derivative, which serves as a precursor for further functionalization.
Analytical and Regulatory Considerations
Quality Control
High-performance liquid chromatography (HPLC) methods utilize a C18 column with UV detection at 254 nm to assess purity. Retention times typically range from 8.2–8.5 minutes under isocratic conditions (60:40 acetonitrile/water).
Regulatory Status
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